2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide
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Overview
Description
Synthesis Analysis
- Malonic Acid Equivalents : Historically, anilines have been reacted with malonic acid equivalents to yield the target compound .
- Anthranilic Acid Derivatives : Another approach involves the reaction of anthranilic acid derivatives .
- Other Specialized Methods : Additional methods include alternative routes (Methods C and D) .
Molecular Structure Analysis
The compound’s molecular formula is C~6~H~12~ClNO . Its 3D structure reveals the arrangement of atoms, bonds, and functional groups. X-ray analyses indicate that the most common tautomeric form involves the carbonyl groups and nitrogen of the quinoline moiety .
Properties
IUPAC Name |
2-chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-5-8(15)14-7-2-4-13-10(16)9-6(7)1-3-12-9/h1,3,7,12H,2,4-5H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCDVPOBIVRBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1NC(=O)CCl)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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